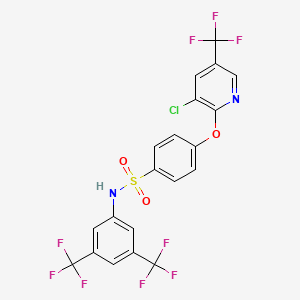

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

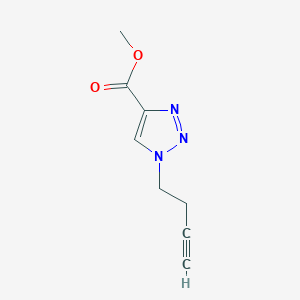

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene is a chemical compound with the molecular formula C14H13ClO2S . It has a molecular weight of 280.77 .

Synthesis Analysis

The synthesis of this compound could potentially involve nucleophilic reactions of benzene derivatives . A common method of preparing phenol involves the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Chemical Reactions Analysis

The chemical reactions involving this compound could be similar to those of other benzene derivatives. For instance, benzene derivatives can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .科学的研究の応用

Synthesis and Material Science

1-Chloro-4-(2-phenoxyethylsulfinyl)benzene serves as a building block in the synthesis of complex molecules and materials. For instance, it can be involved in the electroreductive splicing of aryldisulfonsäurederivate, demonstrating its utility in producing dialkyl-and diphenylesters, N-alkyl-and N-aryl disulfonamides with potential applications in various chemical syntheses (Horner & Schmitt, 1982). The compound's reactivity and potential for modification make it valuable in the development of advanced polymeric materials, such as locally and densely sulfonated poly(ether sulfone)s, which show promise for fuel cell applications due to their efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

Environmental Applications

This compound and its derivatives also play a role in environmental chemistry, particularly in the photocatalytic degradation of pollutants. Studies on photocatalysis highlight the selectivity of hydroxyl radical in the partial oxidation of aromatic compounds, suggesting that compounds like this compound could be involved in green routes for the synthesis of hydroxylated aromatic compounds, offering an eco-friendly alternative for environmental remediation (Palmisano et al., 2007).

Catalysis and Kinetics

In catalysis, this compound derivatives are studied for their roles in facilitating chemical reactions. For example, oxo-vanadium (IV) phthalocyanine implanted onto modified SBA-15, a catalyst potentially derived from similar compounds, has been shown to effectively hydroxylate benzene to phenol, a reaction of great industrial significance. This research provides insights into the kinetic aspects of such catalyzed reactions and emphasizes the importance of solvent systems in achieving high selectivity and efficiency (Farahmand, Ghiaci, & Asghari, 2020).

特性

IUPAC Name |

1-chloro-4-(2-phenoxyethylsulfinyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2S/c15-12-6-8-14(9-7-12)18(16)11-10-17-13-4-2-1-3-5-13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEGIDUXJWDFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCS(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2748668.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2748672.png)

![1-(2-chlorophenyl)-N-[4-(dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2748682.png)

![N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide](/img/structure/B2748683.png)

![(3-Fluoro-4-methoxyphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2748685.png)

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/no-structure.png)